molecular formula C15H16N2 B3336020 N,N'-Di-p-tolyl-formamidine CAS No. 16596-03-5

N,N'-Di-p-tolyl-formamidine

Cat. No.: B3336020
CAS No.: 16596-03-5
M. Wt: 224.3 g/mol
InChI Key: RJRDSXGZKWHZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Di-p-tolyl-formamidine, also known as N,N’-bis-(4-Methylphenyl)formamidine, is an organic compound with the molecular formula C₁₅H₁₆N₂ and a molecular weight of 224.3009 g/mol . This compound is characterized by the presence of two p-tolyl groups attached to a formamidine moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-p-tolyl-formamidine typically involves the reaction between aromatic amines and ethyl orthoformate. One common method includes the use of sulfonated rice husk ash (RHA-SO₃H) as a solid acid catalyst. This method is efficient, providing high yields and short reaction times . Another approach involves the hydrogenation of carbodiimides using palladium hydroxide on barium sulfate or Raney nickel .

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Di-p-tolyl-formamidine can be scaled up using similar methods, with careful control of reaction conditions to ensure high purity and yield. The use of environmentally benign catalysts, such as γ-Fe₂O₃@SiO₂–HBF₄, has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-p-tolyl-formamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the formamidine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.

Scientific Research Applications

N,N’-Di-p-tolyl-formamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Di-p-tolyl-formamidine involves its interaction with molecular targets, such as enzymes or receptors. The formamidine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, in coordination chemistry, it binds to metal centers via monodentate, chelating, or bridging modes .

Comparison with Similar Compounds

  • N,N’-Diphenylformamidine
  • N,N’-Di-p-tolyl-isophthalamide
  • N,N’-Di-p-tolyl-terephthalamide

Comparison: N,N’-Di-p-tolyl-formamidine is unique due to the presence of p-tolyl groups, which impart specific steric and electronic properties. Compared to N,N’-Diphenylformamidine, it has different reactivity and coordination behavior due to the methyl substituents on the aromatic rings .

Properties

IUPAC Name

N,N'-bis(4-methylphenyl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDSXGZKWHZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276466
Record name N,N'-Di-p-tolyl-formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16596-03-5
Record name N,N'-Di-p-tolyl-formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-DI(P-TOLYL)FORMAMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The N,N'-di-p-tolylformamidine which is prepared according to the above paragraph is then placed in a flask which is cooled to a temperature of about 0° C. by means of an ice bath. In addition, there was also present in the flask 100 grams of triethylamine and 200 cc. of benzene. When the mixture has reached the desired reduced temperature, decanesulfenyl chloride is slowly added dropwise accompanied by continuous stirring. Upon completion of the addition of the decanesulfenyl chloride, the mixture is stirred for an additional period of 1 hour and then allowed to warm to room temperature. Upon standing the desired product comprising N,N'-di-p-tolyl-N-decylthioformamidine crystallizes, is filtered, washed and recovered.
Quantity
100 g
Type
reactant
Reaction Step One
Name
decanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
decanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N,N'-di-p-tolyl-N-decylthioformamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Di-p-tolyl-formamidine
Reactant of Route 2
Reactant of Route 2
N,N'-Di-p-tolyl-formamidine
Reactant of Route 3
N,N'-Di-p-tolyl-formamidine
Reactant of Route 4
N,N'-Di-p-tolyl-formamidine
Reactant of Route 5
Reactant of Route 5
N,N'-Di-p-tolyl-formamidine
Reactant of Route 6
Reactant of Route 6
N,N'-Di-p-tolyl-formamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.